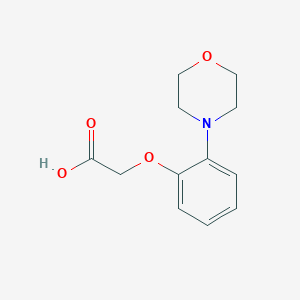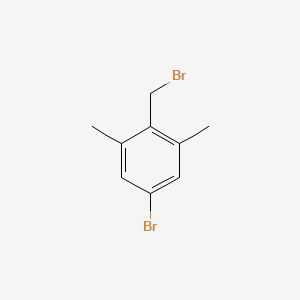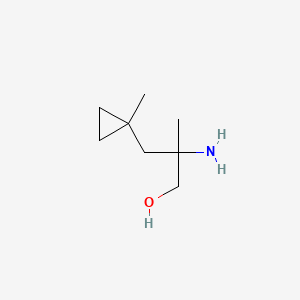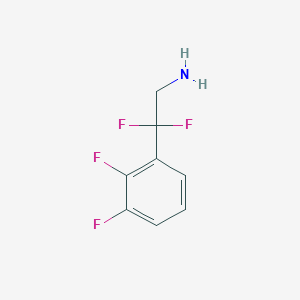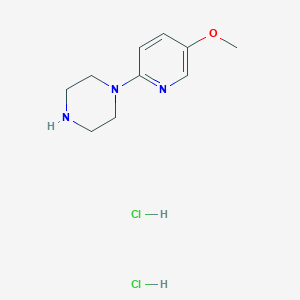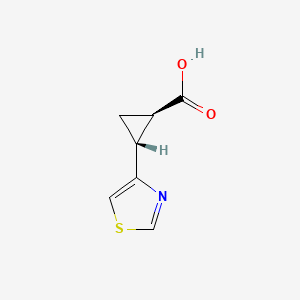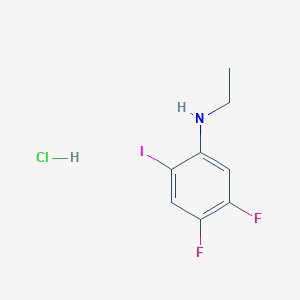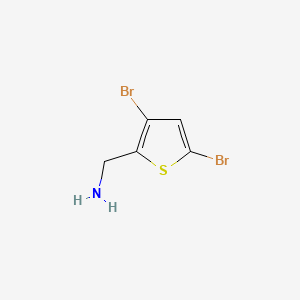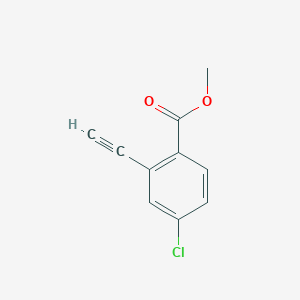
Methyl4-chloro-2-ethynylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-2-ethynylbenzoate is an organic compound with the molecular formula C10H7ClO2. It is a derivative of benzoic acid, featuring a chloro substituent at the 4-position and an ethynyl group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-2-ethynylbenzoate can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 4-chloroiodobenzene is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The resulting intermediate is then treated with methanol and a base to yield the final product .
Industrial Production Methods
In an industrial setting, the production of methyl 4-chloro-2-ethynylbenzoate may involve large-scale Sonogashira coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process .
化学反应分析
Types of Reactions
Methyl 4-chloro-2-ethynylbenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro substituent can be reduced to a hydrogen atom, yielding a less substituted benzoate.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 4-chloro-2-carboxybenzoate
Reduction: Methyl 2-ethynylbenzoate
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
Methyl 4-chloro-2-ethynylbenzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 4-chloro-2-ethynylbenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the chloro substituent can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Methyl 4-chlorobenzoate: Lacks the ethynyl group, resulting in different reactivity and applications.
Methyl 2-ethynylbenzoate: Lacks the chloro substituent, affecting its chemical behavior and biological activity.
Uniqueness
Methyl 4-chloro-2-ethynylbenzoate is unique due to the presence of both the chloro and ethynyl groups, which confer distinct reactivity and potential for diverse applications in various fields of research .
属性
分子式 |
C10H7ClO2 |
|---|---|
分子量 |
194.61 g/mol |
IUPAC 名称 |
methyl 4-chloro-2-ethynylbenzoate |
InChI |
InChI=1S/C10H7ClO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h1,4-6H,2H3 |
InChI 键 |
WEOMARDLHZIUFN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


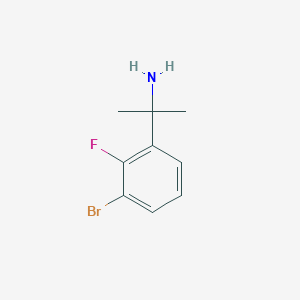


![1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15320570.png)

